![molecular formula C11H9Cl2F3N2O2 B3039521 2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide CAS No. 115825-70-2](/img/structure/B3039521.png)
2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insight into its potential characteristics and uses.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acylation of aromatic amines. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method suggests that a similar approach could be used for synthesizing 2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide, with appropriate substitutions for the specific chloro and trifluoromethyl groups.
Molecular Structure Analysis
The molecular structures of related acetamides show a variety of intermolecular interactions, such as hydrogen bonds and π interactions, which contribute to their stability and conformation. For example, the crystal structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid involve classical hydrogen bonding as well as CH–O and π–π interactions . These findings suggest that 2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide may also exhibit similar intermolecular interactions, influencing its crystal packing and stability.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as chloro and trifluoromethyl groups, could affect the compound's reactivity towards nucleophilic substitution or addition reactions. Although the specific reactions of 2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide are not detailed in the provided papers, the general behavior of similar compounds can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of halogen atoms and the trifluoromethyl group is likely to increase the compound's molecular weight and influence its lipophilicity, which could affect its solubility and boiling point. The crystallographic data of similar compounds provide insights into their solid-state properties, such as melting points and crystal systems . These properties are essential for understanding the compound's behavior in different phases and its potential applications.
properties
IUPAC Name |
2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2F3N2O2/c12-4-9(19)17-7-1-6(11(14,15)16)2-8(3-7)18-10(20)5-13/h1-3H,4-5H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISHKUDGGIBHNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)CCl)NC(=O)CCl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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